potassium;2-chlorobenzoate
Description
Significance of Halogenated Benzoate (B1203000) Derivatives in Contemporary Organic and Inorganic Chemistry Research
Halogenated organic compounds, including halogenated benzoate derivatives, represent a crucial class of molecules in modern chemistry. researchgate.net Their importance stems from their utility as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. ontosight.aiontosight.aiontosight.ai The halogen substituent serves as a functional handle, enabling a variety of chemical modifications.
In organic synthesis, the carbon-halogen bond in these derivatives can be readily cleaved or substituted, providing a gateway to numerous functional group interconversions. acs.org For instance, the chlorine atom on the benzoate ring can be replaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, allowing for the construction of intricate carbon-carbon and carbon-heteroatom bonds. ontosight.ai This reactivity is fundamental to building the molecular frameworks of many active pharmaceutical ingredients and agricultural products like herbicides and fungicides. ontosight.aiontosight.ai Furthermore, the introduction of a halogenated benzoate group to natural product scaffolds has been shown to enhance their therapeutic efficacy. researchgate.net
Academic Relevance of 2-Chlorobenzoate (B514982) Anion in Diverse Chemical Transformations
The 2-chlorobenzoate anion (C₇H₄ClO₂⁻) is the conjugate base of 2-chlorobenzoic acid and the reactive component of potassium;2-chlorobenzoate in many chemical contexts. ontosight.ainih.gov Its academic relevance is highlighted by its participation in a range of chemical and biological processes.
In coordination chemistry, the 2-chlorobenzoate anion acts as a ligand, forming complexes with various metal ions. Studies on zinc(II) 2-chlorobenzoate complexes, for example, have investigated their thermal decomposition pathways and biological activities. cu.edu.eg The coordination mode of the anion (monodentate or bidentate) influences the properties of the resulting metal complex. cu.edu.eg
The anion's reactivity is also explored in environmental and biochemical research. Certain microorganisms, such as Pseudomonas cepacia, can degrade 2-chlorobenzoate through enzymatic action, a process of interest for the bioremediation of chlorinated aromatic pollutants. jbarbiomed.com Moreover, the dynamics of the 2-chlorobenzoate anion have been studied at interfaces, such as in lamellar phase dispersions, providing insights into counterion condensation phenomena. aip.org The anion itself can be formed from the metabolism of certain drugs, such as the anti-inflammatory indomethacin. jbarbiomed.com
Current Research Frontiers and Future Trajectories for this compound Systems
Current research involving this compound and its constituent anion is multifaceted. One significant frontier lies in the development of novel materials and coordination polymers. The ability of the 2-chlorobenzoate ligand to bridge metal centers is being explored for the synthesis of new metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation.
Another promising area is in medicinal chemistry, where metal complexes incorporating the 2-chlorobenzoate ligand are being investigated for their therapeutic potential. For instance, Co(II) and Zn(II) complexes with 2-chlorobenzoate have shown potential in the development of antiviral drugs. The synthesis of new derivatives for antimicrobial applications is also an active field of study. cu.edu.eg
Future research is expected to focus on expanding the synthetic utility of this compound as a building block in complex organic syntheses. The development of more efficient and selective catalytic systems for transformations involving the 2-chlorobenzoate moiety will continue to be a priority. Furthermore, deeper investigations into its environmental fate and the mechanisms of its biodegradation will be crucial for assessing its ecological impact and harnessing its potential in bioremediation technologies. jbarbiomed.com
Table 2: Research Areas and Findings Related to 2-Chlorobenzoate
| Research Area | Key Findings | Source |
|---|---|---|
| Coordination Chemistry | Forms complexes with metals like Zn(II); ligand coordination (monodentate/bidentate) affects complex properties. | cu.edu.eg |
| Pharmaceutical Intermediates | Used as a precursor in the synthesis of various pharmaceutical compounds. | ontosight.ai |
| Agrochemical Synthesis | Serves as a starting material for herbicides and fungicides. | ontosight.aiontosight.ai |
| Bioremediation | Degraded by microorganisms like Pseudomonas cepacia via dioxygenase enzymes. | jbarbiomed.com |
| Antiviral Research | Metal complexes with 2-chlorobenzoate ligands show potential for antiviral drug development. |
Properties
IUPAC Name |
potassium;2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRNDNRVCAYZOP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])Cl.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])Cl.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClKO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Green Chemistry Paradigms for 2 Chlorobenzoate Systems
Established Synthetic Routes to 2-Chlorobenzoic Acid and Related Salts
Traditional synthesis of 2-chlorobenzoic acid relies on classical organic reactions that have been refined over time for efficiency and yield. These methods typically involve the functionalization of pre-existing aromatic structures.
Direct electrophilic chlorination of benzoic acid is generally not a viable route for the synthesis of 2-chlorobenzoic acid. The carboxylic acid group is a deactivating, meta-directing group, meaning that electrophilic attack preferentially occurs at the 3-position rather than the desired 2- (or ortho-) position.
A more effective strategy to achieve ortho-functionalization is through directed ortho-metalation (DoM). In this approach, the carboxylic acid is first deprotonated to form its corresponding carboxylate. This carboxylate group then acts as a powerful directing group, guiding an organolithium reagent (such as sec-butyllithium (B1581126) complexed with TMEDA) to selectively remove a proton from the adjacent ortho position. semanticscholar.orgtandfonline.comrsc.org The resulting dianion is a potent nucleophile that can then be quenched with a suitable electrophilic chlorine source (e.g., hexachloroethane) to install the chlorine atom at the 2-position, yielding 2-chlorobenzoic acid upon workup. rsc.orgresearchgate.net This method offers high regioselectivity, which is difficult to achieve with standard electrophilic aromatic substitution. semanticscholar.org
The most common and industrially significant methods for producing 2-chlorobenzoic acid involve transformations of aromatics that are already substituted at the appropriate position.
One of the principal routes is the oxidation of the methyl group of 2-chlorotoluene (B165313). wikipedia.orgchemicalbook.commiracosta.edunbinno.com This reaction leverages the presence of a benzylic carbon with at least one hydrogen, which is susceptible to strong oxidizing agents. miracosta.edu A laboratory-scale and industrially relevant procedure involves heating 2-chlorotoluene with a strong oxidant like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. wikipedia.orgchemicalbook.commiracosta.eduorgsyn.org The reaction proceeds until the methyl group is fully oxidized to a carboxylic acid. Following the oxidation, the reaction mixture contains manganese dioxide as a byproduct, which is filtered off. The resulting potassium 2-chlorobenzoate (B514982) in the filtrate is then acidified, typically with hydrochloric acid, to precipitate the 2-chlorobenzoic acid. orgsyn.org
An alternative, albeit less common, established route is the hydrolysis of α,α,α-trichloro-2-toluene. wikipedia.orgchemicalbook.com In this method, the trichloromethyl group is hydrolyzed under appropriate conditions to yield the carboxylic acid functionality, providing another pathway from a substituted toluene (B28343) derivative.
Advanced Synthesis Approaches for Potassium;2-Chlorobenzoate and its Derivatives
In recent years, synthetic chemistry has increasingly focused on developing methods that are more efficient, faster, and environmentally benign. These "green chemistry" paradigms are being applied to the synthesis of 2-chlorobenzoate systems, primarily focusing on reducing energy consumption, minimizing waste, and avoiding harsh reaction conditions.
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (such as grinding or ball milling), represents a promising green alternative to traditional solvent-based synthesis. This technique can reduce or eliminate the need for solvents, leading to cleaner reactions and easier product isolation.
While the direct mechanochemical synthesis of potassium 2-chlorobenzoate is not widely documented, the principles have been successfully applied to similar systems. For instance, researchers have demonstrated the synthesis of slow-release potassium fertilizers by ball milling potassium sulfate (B86663) (K₂SO₄) with minerals like kaolin. rdd.edu.iq This process shows that mechanical activation can induce solid-state reactions to form new potassium-containing complexes. rdd.edu.iq The formation of potassium carboxylates from the reaction of a carboxylic acid (abietic acid) and potassium hydroxide (B78521) (KOH) via grinding has also been studied, demonstrating that the acid-base reaction can proceed efficiently in the solid state. researchgate.net These examples suggest that the direct synthesis of potassium 2-chlorobenzoate by milling 2-chlorobenzoic acid with a solid potassium base, such as potassium hydroxide or potassium carbonate, is a highly feasible and environmentally friendly approach.
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. organic-chemistry.orgafinitica.com
The application of microwave energy has been successfully demonstrated in reactions involving aromatic carboxylic acids. For example, the copper-catalyzed protodecarboxylation of various aromatic carboxylic acids, a reaction that can take up to 24 hours with conventional heating, can be completed in just 5-15 minutes under microwave irradiation. organic-chemistry.orgafinitica.com Similarly, microwave-assisted silver-catalyzed decarboxylative iodination of aromatic carboxylic acids has been achieved with excellent yields in 30 minutes. mdpi.com While these examples involve the removal or transformation of the carboxyl group, they highlight the profound accelerating effect of microwave heating on reactions of this compound class. This suggests that the synthesis of 2-chlorobenzoate derivatives, such as esters or amides, which typically require prolonged heating, could be significantly expedited using microwave technology, thereby reducing energy consumption and potentially minimizing side reactions. researchgate.net
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to enhance reaction rates and efficiencies. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate chemical transformations. nih.gov
A key application relevant to the 2-chlorobenzoate system is the ultrasound-assisted Ullmann condensation. This copper-catalyzed cross-coupling reaction is used to form C-N, C-S, and C-O bonds. Research has shown that when synthesizing derivatives from 2-chlorobenzoic acid and various aminothiazoles, the use of ultrasonic irradiation can reduce reaction times from hours to mere minutes while simultaneously increasing product yields. researchgate.net This enhancement is attributed to the intense mixing and particle activation caused by cavitation. The data below illustrates the significant improvement offered by sonication over traditional reflux heating for this reaction. researchgate.net
| Derivative | Conventional Method (Reflux, 3h) Yield (%) | Ultrasonic Method (15 min) Yield (%) |
|---|---|---|
| 5H- wikipedia.orgchemicalbook.comthiazolo[2,3-b]quinazolin-5-one | 70 | 92 |
| 2-Methyl-5H- wikipedia.orgchemicalbook.comthiazolo[2,3-b]quinazolin-5-one | 72 | 94 |
| 7-Nitro-5H- wikipedia.orgchemicalbook.comthiazolo[2,3-b]quinazolin-5-one | 65 | 88 |
This method provides a rapid, efficient, and mild alternative for synthesizing a variety of derivatives from 2-chlorobenzoic acid, aligning with the green chemistry goals of process intensification and energy efficiency. researchgate.netresearchgate.net
Catalytic Methodologies in 2-Chlorobenzoate Synthesis
Catalysis plays a pivotal role in the contemporary synthesis of 2-chlorobenzoate derivatives, offering pathways that are both efficient and selective. Transition metals, organocatalysts, and biocatalysts are at the forefront of these advancements, enabling complex transformations under milder conditions.
Transition metal catalysis has been instrumental in developing C-N and C-O bond-forming reactions, which are crucial for the derivatization of 2-chlorobenzoic acid. mdpi.com The Ullmann condensation, a classic copper-catalyzed reaction, has been a cornerstone for the synthesis of N-aryl anthranilic acids from 2-chlorobenzoic acid. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org
Modern iterations of the Ullmann reaction have focused on improving its efficiency and scope. Research has demonstrated that copper-based catalysts, including copper powder, copper(I) iodide, and copper/copper(I) oxide mixtures, are effective for these transformations. researchgate.nettandfonline.com The choice of catalyst, base, and solvent significantly influences the reaction's outcome. For instance, a chemo- and regioselective copper-catalyzed cross-coupling reaction for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives has been developed, achieving yields of up to 99%. nih.govnih.gov This method is advantageous as it does not require the protection of the acid functionality. nih.govnih.gov
The optimization of reaction conditions is critical for maximizing yield and selectivity. Studies have shown that polar, high-boiling solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide (DMF) are traditionally used, often at temperatures exceeding 210 °C. wikipedia.org However, recent advancements have explored more benign solvents like 2-ethoxyethanol (B86334) and diethylene glycol, which have led to enhanced yields. nih.gov The selection of the base is also crucial, with potassium carbonate and cesium carbonate often being effective choices. tandfonline.comnih.gov
The following table summarizes the impact of different catalysts and solvents on the Ullmann amination of 2-chlorobenzoic acid:
| Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Cu/Cu₂O | n-butanol | K₂CO₃ | 130 | 75 | nih.gov |
| Cu/Cu₂O | 2-ethoxyethanol | K₂CO₃ | 130 | 76 | nih.gov |
| Cu/Cu₂O | diethylene glycol | K₃PO₄ | 130 | 90 | nih.gov |
| Cu powder | 2-methoxyethanol | K₂CO₃ | ~120-125 | Good | tandfonline.com |
| Cu(I) iodide | phenanthroline | KOH | N/A | N/A | wikipedia.org |
The fields of organocatalysis and biocatalysis are emerging as powerful tools in green chemistry, offering metal-free and environmentally benign alternatives for organic synthesis. nih.govmdpi.com Organocatalysis utilizes small organic molecules to catalyze reactions, often with high enantioselectivity. mdpi.com While the direct application of organocatalysts for the primary synthesis of 2-chlorobenzoate is not extensively documented, their use in subsequent asymmetric transformations of 2-chlorobenzoate derivatives is a growing area of interest. researchgate.netnih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental footprint. nih.govnih.gov Enzymes such as hydrolases, oxidoreductases, and transferases are increasingly being employed in the synthesis of active pharmaceutical ingredients (APIs). almacgroup.com For instance, a monoamine oxidase A inhibitor was synthesized from para-chlorobenzoic acid using biocatalysis. nih.gov While specific examples focusing solely on potassium 2-chlorobenzoate are limited, the principles of biocatalysis are broadly applicable to the synthesis of related compounds, promoting greener manufacturing processes. nih.govalmacgroup.com The use of enzymes can potentially shorten multi-step syntheses and avoid the use of toxic reagents and extreme temperatures. nih.gov
Solvent-Free and Environmentally Benign Reaction Systems
A key tenet of green chemistry is the reduction or elimination of hazardous solvents. nih.gov This has led to the exploration of solvent-free reaction conditions and the use of environmentally benign solvents like water. nih.govrsc.org
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reactions and often allows for solvent-free conditions. researchgate.netresearchgate.net In the context of the Ullmann condensation of 2-chlorobenzoic acids, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. researchgate.net One study reported an efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones via a microwave-promoted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids in a dry media. researchgate.net
The following table illustrates the effect of microwave irradiation on reaction time and yield for the condensation of 2-chlorobenzoic acid:
| Power (W) | Time (min) | Yield (%) | Reference |
| 240 | 6 | 90 | researchgate.net |
| 400 | 4 | 90 | researchgate.net |
| 570 | 3 | 75 | researchgate.net |
| 800 | 2 | 50 | researchgate.net |
Ultrasonic irradiation is another energy-efficient method that can enhance reaction rates and yields. tandfonline.comtandfonline.comresearchgate.net The application of ultrasound in the Ullmann condensation of 2-chlorobenzoic acids has been shown to facilitate the reaction at room temperature, providing high yields in a matter of minutes. tandfonline.comresearchgate.net This approach avoids the need for high temperatures and long reaction times associated with traditional methods. tandfonline.comresearchgate.net For example, the condensation of 2-chlorobenzoic acid with aminothiazoles was successfully achieved under ultrasonic irradiation in DMF, a significant improvement over refluxing in the same solvent. tandfonline.comresearchgate.net
Water, as a solvent, offers undeniable environmental and economic benefits. "On water" organic synthesis has been shown to be a highly efficient and clean method for the preparation of various heterocyclic compounds. rsc.org This methodology has been successfully applied to the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and various aldehydes, proceeding in high yields without the need for any additional catalyst. rsc.org While not directly a synthesis of a 2-chlorobenzoate, this demonstrates the potential of water as a medium for related syntheses.
Optimization of Reaction Conditions for Yield and Selectivity in 2-Chlorobenzoate Formation
Achieving high yield and selectivity is a primary goal in the synthesis of 2-chlorobenzoates and their derivatives. The optimization of reaction parameters such as catalyst, solvent, base, temperature, and reaction time is crucial.
In transition metal-catalyzed reactions, particularly the Ullmann condensation, the interplay between these factors is complex. For the amination of 2-chlorobenzoic acid, a detailed study revealed that the choice of solvent and base dramatically affects the yield. nih.gov While solvents like water and ethylene (B1197577) glycol gave poor yields, diethylene glycol and 2-ethoxyethanol proved to be much more effective, boosting yields to 90%. nih.gov The base also plays a critical role, with potassium phosphate (B84403) (K₃PO₄) being superior to sodium carbonate (Na₂CO₃) or potassium tert-butoxide (t-BuOK) in certain systems. nih.gov
The regioselectivity of these reactions is also a key consideration. Copper-catalyzed amination has been shown to be highly regioselective, with the reaction occurring exclusively at the ortho-position to the carboxylic acid group. nih.govnih.gov This is a significant advantage when working with substrates containing multiple halogen substituents. For example, the coupling of 2,4-dichlorobenzoic acid with 4-methoxyaniline resulted in amination only at the 2-position. nih.gov
The use of activating techniques like microwave and ultrasonic irradiation also requires careful optimization. For microwave-assisted synthesis, both the power and the irradiation time must be fine-tuned to maximize the yield and avoid decomposition of the product. researchgate.net Similarly, for sonochemical methods, the frequency and power of the ultrasound, as well as the reaction time, are important parameters to control. tandfonline.comresearchgate.net
The following table provides a summary of optimized conditions for the Ullmann reaction of 2-chlorobenzoic acid under different methodologies:
| Methodology | Catalyst | Solvent | Base | Additive/Condition | Yield (%) | Reference |
| Conventional Heating | Cu/Cu₂O | Diethylene glycol | K₃PO₄ | 130 °C, 24 h | 90 | nih.gov |
| Ultrasonic Irradiation | Copper powder | 2-methoxyethanol | K₂CO₃ | 1 h | 95 | tandfonline.com |
| Microwave Irradiation | N/A | Dry media | N/A | 400 W, 4 min | 90 | researchgate.net |
Coordination Chemistry of 2 Chlorobenzoate Ligands with Metal Centers
Synthesis and Structural Elucidation of Metal-2-Chlorobenzoate Complexes
Mononuclear complexes contain a single metal center coordinated by one or more 2-chlorobenzoate (B514982) ligands. An example is the copper(II) complex, [Cu(ptO2)(2-Clbenz)(H2O)], formed by the reaction of copper(II) salts with 2,4,6-tris(pyridyl)-1,3,5-triazine (ptz) in the presence of 2-chlorobenzoic acid. In this reaction, the ptz ligand undergoes hydrolysis to form the bis(2-pyridylcarbonyl)amide anion (ptO2⁻), which coordinates to the copper(II) center along with a 2-chlorobenzoate ligand and a water molecule researchgate.net.
The crystal structure of this complex reveals a distorted square-based pyramidal coordination sphere around the Cu(II) ion researchgate.net. Such mononuclear complexes are fundamental building blocks that can sometimes be linked to form higher-dimensionality structures under different reaction conditions. The synthesis of mononuclear complexes often involves the use of co-ligands that can satisfy the coordination requirements of the metal ion and prevent the formation of extended polymeric networks nih.govwiserpub.com.
Table 1: Selected Mononuclear Metal-2-Chlorobenzoate Complex
| Compound | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| [Cu(ptO2)(2-Clbenz)(H2O)] | Cu(II) | Distorted square-based pyramidal | researchgate.net |
The 2-chlorobenzoate ligand frequently acts as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers niscpr.res.in.
A notable example is the polymeric zinc(II) complex, μ₃-hydroxo-tri-μ-(2-chlorobenzoato)dizinc(II) dihydrate, with the formula C₂₁H₁₂O₆Cl₃Zn₂OH·2H₂O. This complex forms polymeric chains in the crystalline state. The structure is particularly unusual as it contains two independent zinc atoms with different coordination geometries: one is in a trigonal bipyramidal environment, while the other is octahedral oup.com.
Binuclear copper(II) complexes with 2-chlorobenzoate have also been synthesized. These complexes, with the general formula [Cu(OOCR)₂(L)], where R is 2-ClC₆H₄ and L is a substituted piperidine, are typically binuclear and feature a bidentate bridging carboxylate group that connects the two copper(II) centers niscpr.res.in. This bridging arrangement often leads to interesting magnetic properties, such as antiferromagnetic coupling between the metal ions niscpr.res.in.
Table 2: Examples of Polynuclear and Polymeric Metal-2-Chlorobenzoate Complexes
| Compound | Metal Ion(s) | Structural Type | Key Feature | Reference |
|---|---|---|---|---|
| μ₃-hydroxo-tri-μ-(2-chlorobenzoato)dizinc(II) dihydrate | Zn(II) | Polymeric Chain | Two distinct Zn(II) coordination environments | oup.com |
| [Cu(OOC-C₆H₄-2-Cl)₂(L)] (L=substituted piperidine) | Cu(II) | Binuclear | Bridging bidentate carboxylate groups | niscpr.res.in |
Ligand Coordination Modes and Geometries within Complexes
The carboxylate group of the 2-chlorobenzoate ligand can adopt several coordination modes, which dictates the final structure of the complex. The versatility of the carboxylate moiety allows it to act as a monodentate, bidentate, or bridging ligand.
In the monodentate coordination mode, only one of the carboxylate oxygen atoms binds to the metal center. This mode is less common for simple carboxylates but can be enforced by steric hindrance or the presence of other competing ligands.
More frequently, the carboxylate group acts as a bidentate ligand, where both oxygen atoms coordinate to the same metal center. This can occur in two ways:
Chelating bidentate: Both oxygen atoms bind to a single metal ion, forming a four-membered chelate ring.
Bridging bidentate: The two oxygen atoms of the carboxylate group bind to two different metal ions, linking them together.
In the aforementioned binuclear copper(II) complexes, the 2-chlorobenzoate ligand exhibits a bridging bidentate mode of coordination niscpr.res.in. The polymeric zinc complex showcases the ligand's versatility, where the 2-chlorobenzoate ligands bridge the zinc centers to form the extended chain structure oup.com.
Chelating coordination is also observed, particularly in mononuclear complexes where the ligand coordinates to a single metal ion. The specific coordination geometry around the metal center, such as octahedral, trigonal bipyramidal, or square pyramidal, is a result of the combination of ligands and their respective coordination modes researchgate.netoup.com. For instance, the polymeric zinc-2-chlorobenzoate complex features both trigonal bipyramidal and octahedral geometries around its two independent zinc atoms oup.com.
Spectroscopic Characterization of Metal-2-Chlorobenzoate Complexes
Spectroscopic techniques are crucial for characterizing metal-2-chlorobenzoate complexes and determining the coordination mode of the ligand. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are among the most commonly used methods.
Infrared (IR) Spectroscopy: The coordination of the 2-chlorobenzoate ligand to a metal center causes significant changes in the vibrational frequencies of the carboxylate group. The positions of the asymmetric (νₐₛ(OCO)) and symmetric (νₛ(OCO)) stretching vibrations of the carboxylate group are particularly informative. The difference between these two frequencies (Δν = νₐₛ - νₛ) can be used to distinguish between different coordination modes.
For instance, in the binuclear copper(II) 2-chlorobenzoate complexes, IR studies are used to confirm the bridging bidentate mode of coordination by comparing the shifts of the νₐₛ(OCO) and νₛ(OCO) bands in the complexes to their positions in the sodium salt of the acid niscpr.res.in. The IR spectrum of uncoordinated 2-chlorobenzoic acid shows a characteristic C=O stretching band around 1668 cm⁻¹ researchgate.net. Upon coordination, this band is replaced by the asymmetric and symmetric stretching bands of the carboxylate group. Additionally, new bands at lower frequencies, typically in the 415-465 cm⁻¹ range, can be assigned to the metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination niscpr.res.in.
Table 3: Characteristic IR Frequencies (cm⁻¹) for a Copper(II)-2-Chlorobenzoate Complex
| Assignment | Free Ligand (2-chlorobenzoic acid) | Coordinated Ligand (in [Cu(ptO2)(2-Clbenz)(H2O)]) | Reference |
|---|---|---|---|
| ν(C=O) | ~1668 | - | researchgate.net |
| νₐₛ(COO⁻) | - | ~1600-1650 | niscpr.res.in |
| νₛ(COO⁻) | - | ~1380-1440 | niscpr.res.in |
| ν(Cu-O) | - | ~415-465 | niscpr.res.in |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal-2-chlorobenzoate complexes provide information about the d-orbital splitting and the geometry of the coordination environment around the metal ion bath.ac.uklibretexts.org. For transition metal complexes, such as those of copper(II), the spectra are often characterized by broad d-d transition bands in the visible region.
For example, the electronic reflectance spectra of binuclear copper(II) 2-chlorobenzoate complexes typically show two bands. One broad band around 680 nm is assigned to d-d transitions, characteristic of copper(II) in a square-pyramidal or distorted octahedral environment. A shoulder at approximately 375 nm is often attributed to a charge transfer transition, which is indicative of a binuclear structure niscpr.res.in. The position and intensity of these bands are sensitive to the specific ligands and the coordination geometry researchgate.netunits.it.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the coordination mode of the carboxylate group in metal-2-chlorobenzoate complexes. The most informative vibrations are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the COO⁻ group. The frequency difference between these two bands, Δν = (νₐₛ - νₛ), is a critical diagnostic parameter.
In the free 2-chlorobenzoate ion (e.g., in its sodium salt), the carboxylate group exhibits a specific Δν value. For sodium 2-chlorobenzoate, this value is approximately 183 cm⁻¹. researchgate.net When the ligand coordinates to a metal ion, the positions of these bands shift. The magnitude of the Δν value in the complex compared to the free ion helps in determining the coordination mode:
Monodentate Coordination: When the carboxylate group binds to a metal ion through only one of its oxygen atoms, the Δν value is typically larger than that of the free ion. For instance, in the complex [Zn(2-ClC₆H₄COO)₂(nad)₂], the IR spectrum indicates monodentate coordination of the carboxylate group to the zinc center. researchgate.net
Bidentate Coordination: If the carboxylate group chelates to the metal center, the Δν value is significantly smaller than that of the free ion.
Bridging Coordination: For a bridging coordination mode, the Δν value is generally comparable to or slightly larger than that of the free ion.
In lanthanide complexes with similar chlorobenzoate ligands, IR and Raman spectra have been used complementarily to analyze and assign the characteristic bands. It has been observed that the frequencies of the stretching vibrations of the ring and the carbonyl group tend to increase as the atomic number of the lanthanide metal increases. nih.gov The use of second derivative IR spectra can reveal multiple vibration frequencies within the symmetric stretching band of the carboxylate group, providing detailed insights into the different coordination environments of the carbonyl groups within a single complex. nih.gov
| Compound | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Coordination Mode | Reference |
|---|---|---|---|---|---|
| Sodium 2-chlorobenzoate | - | - | 183 | Ionic | researchgate.net |
| [Zn(2-ClC₆H₄COO)₂(caffeine)₂] | 1604 | 1388 | 216 | Monodentate | researchgate.net |
| [Zn(2-ClC₆H₄COO)₂(urea)₂] | 1596 | 1388 | 208 | Monodentate | researchgate.net |
| [Zn(2-ClC₆H₄COO)₂(phenazone)₂] | 1592 | 1388 | 204 | Monodentate | researchgate.net |
| [Zn(2-ClC₆H₄COO)₂(nad)₂] | 1619 | 1385 | 234 | Monodentate | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for characterizing the structure of diamagnetic metal-2-chlorobenzoate complexes in solution. ¹H and ¹³C NMR spectra of the free 2-chlorobenzoic acid serve as a reference for analyzing the coordinated ligand.
For 2-chlorobenzoic acid, the proton NMR (¹H NMR) spectrum in CDCl₃ typically shows signals for the aromatic protons in the range of δ 7.3-8.1 ppm, with the carboxylic acid proton appearing as a broad singlet at a much higher chemical shift (around δ 13.4 ppm in DMSO-d₆). chemicalbook.comrsc.org The ¹³C NMR spectrum in CDCl₃ shows signals for the seven carbon atoms, with the carboxyl carbon resonating at approximately δ 171 ppm and the aromatic carbons appearing between δ 126-135 ppm. chemicalbook.comrsc.org
Upon coordination to a diamagnetic metal center, such as Zn(II), shifts in the proton and carbon signals of the 2-chlorobenzoate ligand are expected. These coordination-induced shifts provide valuable information about the binding of the ligand to the metal ion. The magnitude and direction of the shifts can offer insights into the changes in the electronic environment of the ligand upon complexation. However, detailed NMR studies on metal-2-chlorobenzoate complexes are not extensively reported, partly because many transition metal complexes are paramagnetic, which leads to significant broadening of NMR signals, making interpretation difficult. For lanthanide complexes, specialized NMR techniques are often required to analyze the spectra due to the paramagnetic nature of the metal ions. ias.ac.in
| Nucleus | Solvent | Chemical Shifts (ppm) | Reference |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m) | rsc.org |
| ¹³C NMR | CDCl₃ | 171.09 (C=O), 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 (Aromatic C's) | rsc.org |
Mass Spectrometry Techniques (e.g., MALDI-TOF MS)
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and confirming the composition of metal-2-chlorobenzoate complexes. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing metal-ligand complexes in solution due to their soft ionization nature, which often keeps the non-covalent interactions intact during the transition from solution to the gas phase. nih.gov
In the context of metal-2-chlorobenzoate complexes, mass spectrometry has been effectively used to identify the volatile products released during thermal decomposition studies. researchgate.netresearchgate.net For example, during the thermal analysis of zinc(II) 2-chlorobenzoate complexes with various bioactive ligands, MS was employed to prove the release of the organic ligands and the subsequent decomposition of the 2-chlorobenzoate anion. researchgate.net The fragmentation patterns observed in the mass spectrum can provide structural information about the complex and its decomposition intermediates. Tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways, allowing for the identification of metal species through the release of free metals from their corresponding complexes. nih.gov This method is particularly valuable for confirming the presence of the metal and its ligand in a given species.
Crystallographic Analysis of Metal-2-Chlorobenzoate Structures (Single Crystal X-ray Diffraction)
A study of the zinc(II) 2-chlorobenzoate complex with nicotinamide, [Zn(2-ClC₆H₄COO)₂(nad)₂], revealed its crystal structure in detail. researchgate.net The analysis showed that the complex crystallizes in the monoclinic system with the space group Pn. The central zinc atom is tetrahedrally coordinated by two nitrogen atoms from the nicotinamide ligands and two oxygen atoms from two different 2-chlorobenzoate ligands, which act in a monodentate fashion. researchgate.net
In lanthanide complexes with similar 2,3-dichlorobenzoate ligands, crystallographic data have shown the formation of binuclear structures where the two metal ions are linked by bridging bidentate carboxylate groups. doi.org Such studies are crucial for understanding how the ligand's structure and the nature of the metal ion dictate the final architecture of the complex.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₂₀Cl₂N₄O₆Zn |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 10.376(2) |
| b (Å) | 10.100(1) |
| c (Å) | 12.604(1) |
| β (°) | 100.79(1) |
| Coordination Geometry | Tetrahedral |
Data sourced from Findora, L. et al. (2011). researchgate.net
Thermal Behavior and Decomposition Pathways of Metal-2-Chlorobenzoate Complexes
Thermal analysis techniques, such as Thermogravimetry (TG), Differential Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition pathways of metal-2-chlorobenzoate complexes. These studies provide information on dehydration processes, the release of other coordinated ligands, and the subsequent decomposition of the 2-chlorobenzoate moiety.
The thermal decomposition of zinc(II) 2-chlorobenzoates with various organic ligands has been studied in both nitrogen and air atmospheres. researchgate.net The decomposition typically occurs in multiple steps. For instance, in complexes like [Zn(2-ClC₆H₄COO)₂(L)₂], the process often begins with the release of the neutral organic ligands (L), followed by the decomposition of the 2-chlorobenzoate anion at higher temperatures. researchgate.net The final product of thermal decomposition in air up to 1000 K is typically the corresponding metal oxide, such as zinc oxide (ZnO). researchgate.netresearchgate.net
Similarly, studies on Cu(II) complexes with 2-chlorobenzoic acid and imidazole showed that hydrated complexes first lose their water molecules before decomposing. The anhydrous compounds are stable over a specific temperature range before they begin to decompose, ultimately forming gaseous products at high temperatures. akjournals.com The decomposition of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II) was found to be explosive above 523 K, highlighting the impact of other substituents on thermal stability. scielo.br
| Compound | Decomposition Step | Temperature Range (K) | Mass Loss (%) | Product | Reference |
|---|---|---|---|---|---|
| [Zn(2-ClC₆H₄COO)₂(caffeine)₂] | Release of caffeine | 513-653 | 54.0 (Theor. 54.0) | Zn(2-ClC₆H₄COO)₂ | researchgate.net |
| Decomposition of anion | 653-833 | 34.5 (Theor. 34.9) | ZnO | ||
| [Zn(2-ClC₆H₄COO)₂(nad)₂] | Melting | 458 (peak) | - | - | researchgate.net |
| Decomposition | 513-833 | 88.6 (Theor. 88.0) | ZnO | ||
| [Cu(2-ClC₆H₄COO)₂(imidazole)₂(H₂O)₂] | Dehydration | 353-383 | 6.0 (Theor. 6.1) | Anhydrous complex | akjournals.com |
| Decomposition | 483-1073 | - | Gaseous products |
Mechanistic Investigations of Chemical Transformations Involving 2 Chlorobenzoate
Reductive Dehalogenation Pathways
Reductive dehalogenation is a critical process for the detoxification of halogenated aromatic compounds. In the case of 2-chlorobenzoate (B514982), this transformation involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond, yielding benzoate (B1203000). This process can be initiated through both electrochemical and microbial methods, each with distinct mechanistic pathways.
Electrochemical methods offer a controlled approach to reductive dehalogenation. The mechanism of this process for halogenated benzoic acids has been elucidated through studies on related compounds. For instance, the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid on a dendritic silver/copper electrode proceeds in a stepwise manner, with 2-chlorobenzoate identified as a key intermediate. electrochemsci.org
The proposed mechanism involves the following steps:
Electron Transfer: The aromatic compound accepts an electron from the electrode surface to form a radical anion.
Halide Expulsion: The radical anion is unstable and undergoes fragmentation, leading to the expulsion of a halide ion. In the case of di-halogenated species, the halide with the lower carbon-halogen bond dissociation energy is typically eliminated first. For example, the C-Br bond is weaker than the C-Cl bond and thus breaks preferentially. electrochemsci.org
Radical Reduction and Protonation: The resulting aryl radical accepts a second electron from the electrode and a proton from the solvent (typically water) to form the dehalogenated product. electrochemsci.org
Step 1: Cl-C₆H₄-COO⁻ + e⁻ → [Cl-C₆H₄-COO⁻]•⁻ (Radical anion formation)
Step 2: [Cl-C₆H₄-COO⁻]•⁻ → •C₆H₄-COO⁻ + Cl⁻ (Chloride ion expulsion)
Step 3: •C₆H₄-COO⁻ + e⁻ + H⁺ → C₆H₅-COO⁻ (Benzoate formation)
The efficiency and selectivity of this process are highly dependent on the electrode material and the reaction conditions. Dendritic silver/copper has shown high electrocatalytic activity for this transformation. electrochemsci.org
In anaerobic environments, various microbial communities can utilize chlorinated benzoates as electron acceptors in a process known as dehalorespiration. nih.gov This biological process is a key step in the natural attenuation and bioremediation of sites contaminated with these compounds. jbarbiomed.comresearchgate.net The initial step in the anaerobic biodegradation of 2-chlorobenzoate is the reductive dechlorination to benzoate. nih.gov
This process is particularly noted for its regioselectivity, with dehalogenation occurring exclusively at the ortho position for compounds like 2-chlorobenzoate, 2,6-dichlorobenzoate, and 2,4-dichlorobenzoate. nih.gov The resulting benzoate is then typically further degraded. nih.gov
A well-studied microorganism capable of aryl reductive dehalogenation is Desulfomonile tiedjei. nih.govsemanticscholar.org Mechanistic studies involving this bacterium have provided significant insights. For example, when D. tiedjei was incubated with 2,5-dichlorobenzoate (B1240473) in heavy water (D₂O), deuterium (B1214612) was incorporated specifically at the position where the chlorine atom was removed. nih.govresearchgate.net This result supports a mechanism that does not involve partial ring reduction, which would likely lead to proton exchange at other positions on the ring. nih.govresearchgate.net The data is consistent with a model involving either electron addition to the aromatic ring or a nucleophilic attack on the carbon-chlorine bond. researchgate.net
| Dehalogenation Method | Key Mechanistic Steps | Intermediates/Products |
| Electrochemical | Electron transfer, Halide expulsion, Radical reduction, Protonation | Radical anion, Aryl radical, Benzoate |
| Microbial | Enzyme-catalyzed reductive dechlorination | Benzoate, Methane (B114726), CO₂, Water |
Nucleophilic Aromatic Substitution Reactions (e.g., SRN1 Mechanism)
Nucleophilic aromatic substitution (SRN1) is a chain reaction mechanism involving radical intermediates. wikipedia.orgdalalinstitute.com This pathway allows for the substitution of a halide on an aromatic ring by a nucleophile without the need for strong electron-withdrawing groups that are typically required for SNAr reactions. wikipedia.orgnptel.ac.in The SRN1 mechanism generally proceeds through the following steps:
Initiation: The aryl halide accepts an electron from an initiator (which can be photochemical, electrochemical, or a solvated electron) to form a radical anion. wikipedia.orgnptel.ac.in
Propagation:
The radical anion fragments to form an aryl radical and a halide ion.
The aryl radical reacts with a nucleophile to form a new radical anion.
This new radical anion transfers an electron to another molecule of the starting aryl halide, regenerating the initial radical anion and forming the substitution product, thus propagating the chain. wikipedia.org
While direct examples of SRN1 reactions with potassium 2-chlorobenzoate are not extensively detailed in the provided search results, the principles of this mechanism are applicable. The reaction of 2-chlorobenzoic acid with various nucleophiles can also proceed through other pathways, such as copper-catalyzed amination. This reaction allows for the chemo- and regioselective coupling of 2-chlorobenzoic acids with anilines to form N-aryl anthranilic acid derivatives. nih.gov The ortho-carboxylate group is known to accelerate such copper-catalyzed exchange reactions, highlighting its role in directing the substitution. nih.gov
Carboxylation and Decarboxylation Reactions in Aromatic Systems
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org 2-Chlorobenzoic acid can undergo decarboxylation at elevated temperatures. chemicalbook.com The process is often facilitated by heating the sodium salt of the carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). youtube.com This reaction results in the formation of chlorobenzene. youtube.com
The general reaction is: Cl-C₆H₄-COONa + NaOH (in CaO) → C₆H₅Cl + Na₂CO₃
The role of calcium oxide is to maintain the high temperature required for the reaction to proceed and to prevent the sodium hydroxide from forming a thick mass with any moisture present. youtube.com While simple aliphatic carboxylic acids are resistant to decarboxylation, the presence of electron-withdrawing groups can facilitate this reaction. researchgate.net
Carboxylation, the reverse of decarboxylation, involves the introduction of a carboxyl group onto a molecule. While specific mechanisms for the direct carboxylation of a precursor to form 2-chlorobenzoate were not detailed in the search results, it is the reverse of the well-known decarboxylation process.
Regioselective Transformations and Ortho-Directing Group Effects
The substituents on the benzene (B151609) ring of 2-chlorobenzoate—the chlorine atom and the carboxylate group—exert significant influence on the regioselectivity of further chemical transformations. nbinno.com
Chlorine Atom: The chlorine atom is an ortho, para-director for electrophilic aromatic substitution. libretexts.org This is due to the lone pairs of electrons on the chlorine atom which can be donated into the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion) when attack occurs at the ortho and para positions. quora.com However, due to its electronegativity, chlorine also has a deactivating inductive effect, withdrawing electron density from the ring and making it less reactive towards electrophiles than benzene itself. libretexts.orgquora.com
Carboxylate Group (-COO⁻) / Carboxylic Acid Group (-COOH):
In electrophilic aromatic substitution, the carboxylic acid group is a deactivating, meta-directing group. It strongly withdraws electrons from the ring, making it less nucleophilic. quora.com
In nucleophilic aromatic substitution, the carboxylate group can act as an ortho-directing group. For example, in copper-catalyzed amination reactions, the ortho-carboxylate group effectively directs the incoming amine to the position of the chlorine atom. nih.gov This directing effect is crucial for achieving high regioselectivity in the synthesis of N-aryl anthranilic acids. nih.gov
The interplay of these directing effects is critical in synthetic strategies involving 2-chlorobenzoic acid. For instance, in palladium-catalyzed arylation reactions, 2-chlorobenzoic acid has been shown to react, albeit more slowly than its para-substituted isomer, demonstrating the influence of steric and electronic factors from the ortho-substituents. nih.gov
| Substituent | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution |
| -Cl | Deactivating, Ortho, Para-directing | Leaving group |
| -COOH/-COO⁻ | Deactivating, Meta-directing | Ortho-directing (in specific reactions) |
Computational Probing of Reaction Intermediates and Transition States
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of fleeting intermediates and high-energy transition states that are often difficult to observe experimentally. rsc.orgnih.gov
For ortho-substituted benzoic acids like 2-chlorobenzoic acid, computational studies have provided insights into their structural properties, which have direct implications for their chemical reactivity. mdpi.com These studies have characterized the different conformers of 2-chlorobenzoic acid. The molecule possesses two stable conformers with the carboxylic group in a cis arrangement (O=C-O-H dihedral angle of ~0°). In these conformers, intramolecular interactions between the ortho-substituents (the chlorine and hydrogen atoms) and the carboxylic group play a significant role in determining their relative energies and geometries. mdpi.com
Understanding the conformational preferences and the energy barriers for isomerization is crucial, as the specific conformer that participates in a reaction can influence the reaction pathway and the structure of the transition state. mdpi.com For instance, computational analysis has shown that for salicylic (B10762653) acid (2-hydroxybenzoic acid), the decarboxylation mechanism involves a change in the reaction pathway due to the participation of the ortho-group in the transition state, leading to a keto-like intermediate. researchgate.net While 2-aminobenzoic acid was found to follow a more direct decarboxylation mechanism, such studies highlight the potential for the ortho-chloro substituent in 2-chlorobenzoate to influence the transition states of its reactions. researchgate.net The application of these computational methods allows for a deeper, molecular-level understanding of the transformations involving 2-chlorobenzoate.
Environmental Biotransformation and Chemical Degradation of 2 Chlorobenzoic Acid
Aerobic Biodegradation Pathways
Under aerobic conditions, the biodegradation of 2-chlorobenzoic acid is primarily initiated by the enzymatic action of dioxygenases, leading to the cleavage of the aromatic ring. This process is carried out by a diverse range of microorganisms, including both isolated strains and complex microbial consortia.
The initial and rate-limiting step in the aerobic degradation of 2-CBA is the dihydroxylation of the aromatic ring, a reaction catalyzed by dioxygenase enzymes. jbarbiomed.com A key enzyme in this process is 2-halobenzoate 1,2-dioxygenase , a two-component enzyme system. nih.govnih.gov This enzyme introduces two hydroxyl groups onto the 2-CBA molecule, leading to the formation of catechol and the release of the chlorine atom as a chloride ion, along with carbon dioxide. researchgate.net
The 2-halobenzoate 1,2-dioxygenase from Pseudomonas cepacia 2CBS, for instance, is an inducible enzyme system composed of two protein components: a red-brown iron-sulfur protein (Component A) and a yellow iron-sulfur flavoprotein (Component B) with NADH-acceptor reductase activity. nih.govnih.gov This enzyme exhibits a broad substrate specificity, preferentially transforming benzoate (B1203000) analogs with electron-withdrawing substituents in the ortho position. nih.gov In the case of 2-CBA, the primary reaction is a 1,2-dioxygenase activity that yields catechol. researchgate.netresearchgate.net However, some strains, like Burkholderia cepacia 2CBS, also exhibit a minor 2,3-dioxygenase activity, which can lead to the formation of 2,3-dihydroxybenzoic acid as a dead-end product. researchgate.net
2-Chlorobenzoate (B514982) + NADH + H⁺ + O₂ → Catechol + CO₂ + Cl⁻ + NAD⁺ researchgate.net
The activity of these dioxygenases is a critical determinant of the biodegradation pathway. jbarbiomed.com
A variety of microorganisms have been identified that can utilize 2-CBA as a sole source of carbon and energy. These microbes are often isolated from contaminated soils and wastewater treatment plants. jbarbiomed.comnih.gov Both individual bacterial strains and synergistic microbial consortia have demonstrated the ability to degrade 2-CBA. jbarbiomed.commdpi.com Microbial consortia can be more effective in degrading pollutants due to the synergistic metabolic activities of different member species, which can break down complex compounds and their intermediates. mdpi.com
Several bacterial strains have been specifically studied for their 2-CBA degradation capabilities. For example, Pseudomonas sp. strain B-300, isolated from soil, can completely degrade 2-CBA with the release of chloride ions. nih.gov Similarly, Aeromonas hydrophila, isolated from a wastewater treatment plant, has been shown to effectively degrade 2-CBA. jbarbiomed.comjbarbiomed.com Studies with Enterobacter cloacae have also demonstrated its ability to degrade 2-CBA, with maximum degradation of a 2 mM concentration achieved within 80 hours. researchgate.net The degradation of 2-CBA by these organisms is often accompanied by an increase in bacterial growth and the stoichiometric release of chloride. jbarbiomed.comresearchgate.net
The following table summarizes some of the isolated bacterial strains known to degrade 2-chlorobenzoic acid:
| Strain | Source of Isolation | Key Findings |
| Pseudomonas sp. B-300 | Soil | Capable of complete degradation of 2-CBA with concomitant chloride release. nih.gov |
| Pseudomonas cepacia 2CBS | Not specified | Produces 2-halobenzoate 1,2-dioxygenase for 2-CBA degradation. nih.govnih.gov |
| Aeromonas hydrophila | Wastewater Treatment Plant | Demonstrates effective degradation of 2-CBA, influenced by substrate concentration, temperature, and pH. jbarbiomed.comjbarbiomed.com |
| Enterobacter cloacae | Soil irrigated with wastewater | Degrades 2-CBA, with optimal conditions influencing the rate of degradation. researchgate.net |
| Burkholderia cepacia 2CBS | Not specified | Degrades 2-CBA primarily through a 1,2-dioxygenase reaction, with some minor 2,3-dioxygenase activity. researchgate.net |
Following the initial dihydroxylation of 2-CBA to form catechol or substituted catechols, the aromatic ring is cleaved. This crucial step in the degradation pathway can proceed through two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. jbarbiomed.com
In the ortho-cleavage pathway (also known as the intradiol pathway), the bond between the two hydroxyl groups of the catechol ring is broken. jbarbiomed.com This reaction is catalyzed by enzymes such as catechol 1,2-dioxygenase or chlorocatechol 1,2-dioxygenase . researchgate.net The product of this cleavage is typically cis,cis-muconic acid or a chlorinated derivative. researchgate.net For many bacteria that degrade 2-CBA, the ortho-cleavage pathway is the predominant route. researchgate.netresearchgate.net For instance, in Aeromonas hydrophila, the detection of only 1,2-dioxygenase activity suggests that the degradation of 2-CBA proceeds via the ortho pathway. jbarbiomed.com
The meta-cleavage pathway (or extradiol pathway) involves the cleavage of the aromatic ring at a bond adjacent to the two hydroxyl groups. jbarbiomed.com This reaction is catalyzed by enzymes like catechol 2,3-dioxygenase . researchgate.net While less common for 2-CBA itself, this pathway is relevant for the degradation of other aromatic compounds and can be engineered into microorganisms. asm.orgnih.gov The meta-cleavage of catechols can sometimes lead to the formation of reactive intermediates that can inactivate the dioxygenase enzyme. nih.gov
The choice between the ortho- and meta-cleavage pathway is dependent on the specific enzymatic machinery of the degrading microorganism. jbarbiomed.com The subsequent steps in both pathways involve a series of enzymatic reactions that ultimately lead to the conversion of the aromatic ring fragments into intermediates of central metabolism, such as those in the tricarboxylic acid (TCA) cycle. nih.gov
Anaerobic Biotransformation Processes
In the absence of oxygen, the biotransformation of 2-chlorobenzoic acid proceeds through distinct anaerobic pathways. These processes are often slower than aerobic degradation and are typically carried out by complex microbial communities, such as those found in sediments. Reductive dehalogenation is a key initial step in the anaerobic breakdown of chlorinated aromatic compounds.
While direct evidence for the carboxylation and dehydroxylation of 2-chlorobenzoic acid under anaerobic conditions is limited, these reactions are known to be crucial steps in the anaerobic degradation of other aromatic compounds like benzene (B151609) and phenol (B47542). nih.govresearchgate.net It is plausible that similar mechanisms could be involved in the transformation of intermediates of 2-CBA degradation.
In the anaerobic degradation of phenol, for example, the molecule is first activated and then carboxylated to form 4-hydroxybenzoate. oup.com This is followed by a dehydroxylation step that removes the hydroxyl group, yielding benzoyl-CoA, a central intermediate in anaerobic aromatic degradation pathways. nih.govoup.com These reactions are complex and often involve several enzymes and cofactors. The carboxylation of phenol is an endergonic reaction that is driven by phosphorylation, while the reductive dehydroxylation is catalyzed by molybdo-flavo-iron-sulfur enzymes. oup.com
Given that benzoate is a product of the reductive dehalogenation of 2-CBA, subsequent anaerobic degradation of benzoate would likely proceed through the benzoyl-CoA pathway, which involves carboxylation and dehydroxylation steps for other aromatic precursors. oup.comnih.gov
Methanogenic sediment communities play a significant role in the anaerobic biotransformation of 2-chlorobenzoic acid. nih.gov In these anoxic environments, the initial and critical step in the degradation of 2-CBA is reductive dechlorination, where the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, yielding benzoate. nih.gov This process is carried out by anaerobic bacteria that can use chlorinated aromatic compounds as electron acceptors. nih.gov
Studies with methanogenic consortia have shown that they can effectively dehalogenate 2-CBA at the ortho position. nih.gov These consortia are typically complex mixtures of different microbial populations, including sulfate-reducing and hydrogen-utilizing anaerobes. nih.gov The reductive dehalogenation of 2-CBA is an exergonic reaction that can be coupled to microbial growth, suggesting that the bacteria gain energy from this process. nih.gov
Once benzoate is formed, it is further degraded by the methanogenic community. The anaerobic degradation of benzoate can proceed through two main pathways. One involves the reduction of the aromatic ring followed by cleavage, while the other involves the activation of benzoate to benzoyl-CoA, which is then degraded to acetyl-CoA and ultimately to methane (B114726) and carbon dioxide. researchgate.net The complete anaerobic degradation of 2-CBA to methane and carbon dioxide is a syntrophic process, requiring the cooperative metabolism of several different microbial groups within the community. researchgate.netnih.gov
Photodegradation Mechanisms and Environmental Fate Studies
The photodegradation of 2-chlorobenzoic acid in the environment can occur through direct photolysis or be mediated by photocatalysts. Direct photolysis in aqueous solutions, upon irradiation by sunlight or UV light, can lead to the homolytic scission of the carbon-chlorine bond. nih.gov This process has been shown to yield intermediates such as o-hydroxybenzoic acid and benzoic acid. nih.gov
Influence of Environmental Parameters on Degradation Kinetics
The rate of 2-chlorobenzoic acid degradation is highly dependent on various environmental parameters. These factors can significantly influence the kinetics of both photodegradation and microbial biotransformation.
For photodegradation:
pH: The pH of the aqueous medium is a critical factor. For instance, the photocatalytic degradation of 2-CBA using TiO₂ has been found to be optimal under acidic conditions, specifically at a pH of 3.5. nih.govnih.gov
Initial Concentration: The initial concentration of 2-CBA can affect the degradation rate. In TiO₂-mediated systems, an optimal concentration of 30 mg/L has been reported for efficient degradation. nih.govnih.gov
Presence of Anions: Common ions found in water bodies can impact degradation kinetics. Anions such as nitrate (B79036) (NO₃⁻) and phosphate (B84403) (H₂PO₄⁻) have been shown to have an inhibitory effect on the photodegradation of 2-CBA, likely due to competition for reactive sites on the photocatalyst or scavenging of hydroxyl radicals. nih.govnih.gov
Humic Substances: Humic acids, common components of natural organic matter in soil and water, can have a dual role. They can act as photosensitizers, potentially enhancing the degradation process. core.ac.uk Conversely, they can also inhibit degradation by absorbing UV light or scavenging hydroxyl radicals. escholarship.org
For biotransformation:
Temperature: Microbial degradation of 2-CBA is temperature-sensitive. The optimal temperature for degradation by various bacterial strains, such as Acinetobacter calcoaceticus and Enterobacter cloacae, is around 37°C. researchgate.nettandfonline.com
pH: Similar to photodegradation, pH is crucial for microbial activity. The optimal pH range for the biodegradation of 2-CBA is generally neutral to slightly alkaline, between 7.0 and 7.5. researchgate.nettandfonline.com
Nutrient Availability: The presence of additional carbon and nitrogen sources can significantly influence biodegradation rates. Some carbon sources, like glucose, lactose, and mannitol, have been found to enhance the degradation rate of 2-CBA by E. cloacae. tandfonline.com However, other carbon sources such as fructose (B13574) and sorbitol can cause catabolic repression. tandfonline.com Certain nitrogen sources can also decrease the degradation rate. researchgate.nettandfonline.com
The following table summarizes the influence of key environmental parameters on the degradation kinetics of 2-chlorobenzoic acid.
| Parameter | Effect on Photodegradation | Effect on Biotransformation | Optimal Conditions (if applicable) |
| pH | Rate is pH-dependent; optimal under acidic conditions for TiO₂-mediated processes. | Rate is pH-dependent; optimal in the neutral to slightly alkaline range. | Photodegradation (TiO₂): ~3.5 nih.govnih.govBiotransformation: 7.0 - 7.5 researchgate.nettandfonline.com |
| Temperature | Generally, higher temperatures can increase reaction rates, but this is less pronounced than in biotransformation. | Highly temperature-dependent, with an optimal range for microbial activity. | Biotransformation: ~37°C researchgate.nettandfonline.com |
| Initial Concentration | Rate can be dependent on the initial concentration, with an optimal level for photocatalysis. | High concentrations can be inhibitory to microbial growth. | Photodegradation (TiO₂): ~30 mg/L nih.govnih.gov |
| Anions (e.g., NO₃⁻, H₂PO₄⁻) | Can be inhibitory, reducing the degradation rate. nih.govnih.gov | Can serve as nutrients or inhibitors depending on the specific ion and microorganism. | N/A |
| Humic Substances | Can act as photosensitizers (enhancing) or scavengers of reactive species (inhibiting). core.ac.ukescholarship.org | Can serve as a co-metabolic substrate, potentially influencing degradation rates. | N/A |
| Carbon/Nitrogen Sources | Not directly applicable. | Can enhance, inhibit, or have no effect on the degradation rate depending on the specific source and microbial strain. researchgate.nettandfonline.com | N/A |
Identification and Characterization of Metabolic Byproducts and Intermediates
The degradation of 2-chlorobenzoic acid proceeds through different pathways depending on the conditions, resulting in a variety of metabolic byproducts and intermediates.
Aerobic Biotransformation: Under aerobic conditions, the initial step in the microbial degradation of 2-CBA is typically a dioxygenase-catalyzed reaction. jbarbiomed.com The enzyme 2-halobenzoate-1,2-dioxygenase incorporates two oxygen atoms into the aromatic ring, leading to the formation of catechol as a key intermediate. researchgate.net This is followed by the cleavage of the aromatic ring, which commonly occurs through an ortho-cleavage pathway. researchgate.nettandfonline.com In some cases, 2,3-dihydroxybenzoic acid has been identified as a dead-end product during the degradation of 2-CBA by certain bacterial strains. researchgate.net
Anaerobic Biotransformation: In the absence of oxygen, the primary initial step is reductive dechlorination. researchgate.net This process removes the chlorine atom from the aromatic ring, yielding benzoic acid as the principal intermediate. researchgate.net The resulting benzoic acid can then be further mineralized to methane and carbon dioxide by anaerobic microbial consortia. researchgate.net
Photodegradation: The byproducts of photodegradation can vary. Direct photolysis in deoxygenated water has been shown to produce o-hydroxybenzoic acid and benzoic acid. nih.gov In photocatalytic degradation processes, such as those involving TiO₂, the reaction is thought to proceed through hydroxylation of the aromatic ring, followed by further oxidation. researchgate.net This can lead to ring cleavage and the formation of smaller organic acids like formate, which are ultimately mineralized to carbon dioxide. researchgate.net
The table below lists some of the identified intermediates and byproducts from the different degradation pathways of 2-chlorobenzoic acid.
| Degradation Pathway | Key Intermediates and Byproducts |
| Aerobic Biotransformation | Catechol researchgate.net2,3-Dihydroxybenzoic acid researchgate.net |
| Anaerobic Biotransformation | Benzoic acid researchgate.net |
| Photodegradation | o-Hydroxybenzoic acid nih.govBenzoic acid nih.govFormate researchgate.net |
Computational Chemistry and Theoretical Modeling of 2 Chlorobenzoate Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to predict the properties of a single molecule (or a small cluster of molecules) in the gas phase, providing a foundational understanding of its intrinsic characteristics. For the 2-chlorobenzoate (B514982) anion and its parent acid, 2-chlorobenzoic acid, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used.
Theoretical geometry optimization of 2-chlorobenzoic acid has been performed using both DFT and ab-initio HF calculations, often with the 6-311++G(d,p) basis set. iucr.orgresearchgate.netescholarship.org These studies predict the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface.
Table 1: Selected Optimized Geometrical Parameters for 2-Chlorobenzoic Acid Note: This table is illustrative, based on typical findings from DFT/B3LYP calculations. Exact values can vary with the basis set.
| Parameter | Calculated Value (DFT/B3LYP) | Parameter | Calculated Value (DFT/B3LYP) |
|---|---|---|---|
| C-Cl Bond Length (Å) | ~1.74 | C-C-C (ring) Bond Angle (°) | ~118-121 |
| C=O Bond Length (Å) | ~1.21 | C-C-Cl Bond Angle (°) | ~120 |
| C-O Bond Length (Å) | ~1.35 | O=C-O Bond Angle (°) | ~123 |
| O-H Bond Length (Å) | ~0.97 | C-C-C=O Dihedral Angle (°) | Non-zero (non-planar) |
Vibrational frequency analysis is a standard computational output that predicts the infrared (IR) and Raman spectra of a molecule. Calculations on the 2-chlorobenzoic acid monomer have been performed using DFT and HF methods to assign the vibrational modes observed in experimental spectra. iucr.orgresearchgate.netescholarship.org
The computed harmonic frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. escholarship.org This analysis allows for a detailed assignment of each spectral band to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic group, C-Cl stretching, and various bending and ring deformation modes. For instance, the characteristic C=O stretching vibration is typically predicted in the 1740–1660 cm⁻¹ range. eurjchem.com The results of these calculations are crucial for interpreting experimental spectra and understanding the vibrational properties of the 2-chlorobenzoate moiety. iucr.org
Table 2: Example Vibrational Mode Assignments for 2-Chlorobenzoic Acid Note: Wavenumbers are approximate and based on typical scaled DFT calculation results.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3600 | Stretching of the hydroxyl bond in the carboxylic acid. |
| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of carbon-hydrogen bonds on the phenyl ring. |
| C=O Stretch | ~1710 | Stretching of the carbonyl double bond. |
| C-C Stretch (Aromatic) | ~1600-1400 | Stretching vibrations within the phenyl ring. |
| C-Cl Stretch | ~760 | Stretching of the carbon-chlorine bond. |
Analysis of the electronic structure provides insight into the reactivity and electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of this analysis. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov
For chlorobenzoic acid derivatives, the HOMO and LUMO are typically π-orbitals associated with the aromatic system. nih.gov The HOMO is the region most likely to donate an electron, while the LUMO is the region most likely to accept an electron. The energy of these orbitals and their gap can be calculated using DFT methods. nih.gov These calculations show that charge transfer can occur within the molecule. nih.gov Furthermore, the distribution of electron density (charge distribution) can be modeled, revealing the partial positive and negative charges on each atom, which helps in understanding the molecule's electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.
Table 3: Calculated Electronic Properties for 2-Chlorobenzoic Acid Note: Values are illustrative and depend on the computational method.
| Property | Typical Calculated Value |
|---|---|
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a view of conformational changes, diffusion, and interactions in condensed phases (liquids or solids).
Specific MD studies focusing on potassium 2-chlorobenzoate are not extensively documented in the literature. However, simulations on similar molecules, like benzoic acid, provide a framework for what could be explored. rsc.org An MD simulation of potassium 2-chlorobenzoate in an aqueous solution would reveal the dynamics of the 2-chlorobenzoate anion, its hydration shell, and its interaction with the potassium counter-ion. Key insights would include:
Conformational Dynamics: How the dihedral angle between the carboxylate group and the phenyl ring fluctuates over time in a solvent.
Solvation Structure: The arrangement and dynamics of water molecules around the hydrophilic carboxylate group and the more hydrophobic chlorophenyl ring.
Ion Pairing: The behavior of the potassium ion relative to the carboxylate group, including the prevalence of contact ion pairs versus solvent-separated ion pairs.
Such simulations are computationally intensive but offer a bridge between the properties of a single molecule and the behavior of a bulk material.
Intermolecular Interaction Analysis
Understanding how molecules interact with each other is crucial for predicting the crystal structure and macroscopic properties of a material. Computational methods are used to visualize, characterize, and quantify these non-covalent interactions.
Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, one can identify and analyze the nature and extent of intermolecular contacts.
Table 4: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate Source: Adapted from data on a related molecule containing the 2-chlorobenzoate moiety.
| Intermolecular Contact Type | Percentage Contribution (%) |
|---|---|
| O···H / H···O | 34.8 |
| H···H | 18.8 |
| C···H / H···C | 14.7 |
| Cl···H / H···Cl | 10.1 |
| Other Contacts | < 5.0 |
Energy Decomposition Analysis (EDA) is a quantum chemical method that breaks down the total interaction energy between molecules (or fragments within a molecule) into physically meaningful components. A typical EDA partitions the interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion terms.
Electrostatic: The classical Coulombic interaction between the unperturbed charge distributions of the molecules.
Exchange-Repulsion (Pauli Repulsion): The strong, short-range repulsion that arises from the Pauli exclusion principle.
Polarization (Orbital Interaction): The attractive energy gained from the distortion of each molecule's electron cloud in the presence of the other.
Dispersion: The attractive interaction arising from correlated fluctuations in the electron distributions of the interacting molecules.
Although a specific EDA for potassium 2-chlorobenzoate is not available in the cited literature, this method would be invaluable for quantitatively understanding the forces governing its crystal packing, such as the balance between ionic bonding (K⁺···⁻OOC), hydrogen bonding, and π-stacking interactions.
Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen-Halogen, Halogen-Oxygen, Pi-Stacking)
Non-covalent interactions are crucial in determining the supramolecular architecture and crystal packing of molecular solids, including salts of 2-chlorobenzoic acid. gatech.edu Computational methods are pivotal in characterizing and quantifying these weak interactions, which collectively govern the material's properties.
Hydrogen Bonding: In systems containing the 2-chlorobenzoate anion, hydrogen bonds can form if suitable donor groups are present, for instance, from water molecules in a hydrated crystal lattice or from other co-formers in a co-crystal. While the 2-chlorobenzoate anion itself is a hydrogen bond acceptor (via its carboxylate oxygen atoms), it lacks donor capabilities.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. rsc.org In the case of 2-chlorobenzoate, the chlorine atom can participate in halogen bonding. The chlorine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-Cl covalent bond. This σ-hole can interact favorably with electron-rich sites, such as the oxygen atoms of the carboxylate group on a neighboring molecule. nih.gov Computational studies on similar halogenated molecules have shown that these interactions can be significant in directing crystal packing. researchgate.net The strength of halogen bonds is influenced by both electrostatic and dispersion forces. nih.gov
Pi-Stacking (π-π Interactions): The aromatic ring of the 2-chlorobenzoate anion can engage in π-stacking interactions with neighboring aromatic rings. rsc.org These interactions are a result of electrostatic and dispersion forces between the delocalized π-electron systems. researchgate.net The geometry of π-stacking can vary, with common arrangements being face-to-face (sandwich) and face-to-face offset. Computational studies on substituted aromatic systems have shown that the presence and nature of substituents can significantly influence the preferred stacking geometry and interaction energy. rsc.org Density Functional Theory (DFT) with dispersion corrections is a common method for calculating the strength of these interactions. researchgate.net
| Interaction Type | Typical Interacting Groups in 2-Chlorobenzoate Systems | Typical Calculated Interaction Energy (kcal/mol) | Primary Contributing Forces | Common Computational Methods |
|---|---|---|---|---|
| Hydrogen Bonding | Carboxylate O ... H-O (water), H-N | -3 to -8 | Electrostatic, Induction | DFT, MP2 |
| Halogen Bonding | C-Cl ... O=C | -1 to -5 | Electrostatic, Dispersion | CCSD(T), SAPT, DFT-D |
| π-π Stacking | Aromatic Ring ... Aromatic Ring | -1 to -3 | Dispersion, Electrostatic | DFT-D, SAPT, CCSD(T) |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides a powerful lens through which the mechanisms of chemical reactions can be explored in detail. rsc.org For reactions involving 2-chlorobenzoate or its parent acid, theoretical calculations can map out the potential energy surface, identifying transition states, intermediates, and the associated energy barriers. This information is critical for understanding reaction kinetics and selectivity. researchgate.net
A relevant example of where computational studies can elucidate reaction mechanisms is in nucleophilic aromatic substitution reactions, where the chloride of 2-chlorobenzoic acid is replaced. For instance, in the Ullmann condensation, which involves the copper-catalyzed reaction of aryl halides with amines, alcohols, or thiols, computational modeling can help to:
Characterize the structure of the active catalyst and pre-catalyst species.
Determine the energetics of oxidative addition, ligand exchange, and reductive elimination steps.
Explain the role of ligands and bases in the catalytic cycle.
Predict the relative reactivity of different substituted halobenzoates.
In a study of the related Lossen rearrangement activated by chlorinated benzoquinones, computational methods were used to determine that the relative energy of anionic intermediates was the rate-limiting step. nih.gov This highlights how theoretical calculations can pinpoint crucial factors governing a reaction's progress.
The general approach for such computational studies involves:
Reactant and Product Optimization: The geometries of the reactants, products, and any proposed intermediates are optimized to find their minimum energy structures.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect reactants to products or intermediates.
Frequency Calculations: These calculations confirm that the optimized structures are indeed minima (all real frequencies) or transition states (one imaginary frequency) and provide zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism.
| Computational Step | Purpose | Typical Software/Method |
|---|---|---|
| Geometry Optimization | Find stable structures of reactants, products, and intermediates. | Gaussian, ORCA; DFT (e.g., B3LYP) |
| Transition State Search | Locate the highest energy point along the reaction coordinate. | Berny algorithm, QST2/3; DFT |
| Frequency Analysis | Characterize stationary points and obtain thermal corrections. | DFT, MP2 |
| IRC Calculation | Confirm the connection between a transition state and its reactants/products. | DFT |
Prediction of Spectroscopic Signatures and Conformational Isomerism
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics. researchgate.netresearchgate.net For the 2-chlorobenzoate system, these predictions are particularly useful for interpreting complex spectra and for studying different possible conformations. acs.org
Vibrational Spectroscopy (IR and Raman): Density Functional Theory (DFT) calculations are highly effective at predicting the vibrational frequencies and intensities of molecules. researchgate.net By performing a frequency calculation on the optimized geometry of the 2-chlorobenzoate anion, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These calculated spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For example, the characteristic stretching frequencies of the C=O and C-Cl bonds, as well as the various aromatic ring vibrations, can be precisely identified. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. rsc.org Ab initio and DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict these chemical shifts. nih.gov By calculating the magnetic shielding tensors for each atom in the 2-chlorobenzoate anion, theoretical chemical shifts can be obtained. These predictions can help in the assignment of complex spectra and in understanding the effects of the chlorine substituent and the carboxylate group on the electronic structure of the aromatic ring. asianjournalofphysics.com
Conformational Isomerism: The 2-chlorobenzoate anion has conformational flexibility, primarily related to the orientation of the carboxylate group relative to the aromatic ring. While the rotation around the C-C bond connecting the carboxylate to the ring is a key factor, the presence of the ortho-chloro substituent can create a preference for certain conformations due to steric and electronic effects. nih.gov Computational methods can explore the potential energy surface by systematically rotating this dihedral angle to identify the most stable conformers. nih.govucl.ac.uk Studies on similar molecules like hydroxybenzoic acid have shown that different isomers and conformers can have distinct spectroscopic signatures, which can be predicted computationally. acs.orgju.edu.jo
| Spectroscopic Technique | Predicted Property | Computational Method | Basis Set Example | Application for 2-Chlorobenzoate |
|---|---|---|---|---|
| Infrared (IR) & Raman | Vibrational Frequencies & Intensities | DFT (e.g., B3LYP) | 6-311++G(d,p) | Assignment of C=O, C-Cl, and ring modes. |
| NMR (¹H, ¹³C) | Chemical Shifts | DFT/GIAO | 6-311+G(2d,p) | Assignment of aromatic and carboxylate signals. |
Solid State Chemistry and Crystal Engineering of Potassium;2 Chlorobenzoate and Its Derivatives
Crystal Structure Determination and Polymorphism Studies
The precise three-dimensional arrangement of atoms and molecules in a crystal, known as its crystal structure, is fundamental to its properties. For 2-chlorobenzoic acid, the parent compound of potassium 2-chlorobenzoate (B514982), the crystal structure has been determined to be monoclinic. A detailed analysis of its structure provides insights into the molecular conformation and packing.
| Parameter | 2-Chlorobenzoic Acid | Potassium Hydrogen bis-m-chlorobenzoate |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | - | C2/c |
| a (Å) | - | 32.55 |
| b (Å) | - | 3.83 |
| c (Å) | - | 11.45 |
| β (°) | - | 94.6 |
| Z | - | 4 |
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical phenomenon in solid-state chemistry. While extensive studies on the polymorphism of potassium 2-chlorobenzoate are not widely reported, related molecules show this behavior. For example, 5-chloroacetoxybenzoic acid (a derivative of aspirin) has been found to exhibit at least two polymorphic forms, designated α and β. These forms have very similar one-dimensional arrangements but differ significantly in their three-dimensional packing due to subtle variations in weak C-H···O hydrogen bonds. The study of polymorphism is essential as different polymorphs can have different stabilities, dissolution rates, and bioavailability.
Supramolecular Synthons and Self-Assembly in Crystal Packing
Crystal engineering relies on the concept of supramolecular synthons, which are robust and predictable non-covalent interaction motifs that guide the self-assembly of molecules into larger, ordered architectures. In the case of 2-chlorobenzoic acid and its derivatives, the carboxylic acid group and the chloro-substituent are the primary functional groups that dictate the formation of these synthons.
The self-assembly process, guided by these synthons, leads to the final crystal lattice. For halogenated benzoic acids, a combination of hydrogen bonds and, in some cases, halogen bonds can be used to construct extended one- and two-dimensional networks with predictable connectivity.
A ubiquitous supramolecular synthon in the crystal structures of carboxylic acids is the centrosymmetric dimer, formed through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. This creates a characteristic eight-membered ring motif. In the solid state, 2-chlorobenzoic acid molecules form these characteristic dimers, which then pack into hydrogen-bonded ribbons.
In N-aryl anthranilic acids derived from 2-chlorobenzoic acid, this dimer formation can lead to two distinct geometrical arrangements: cis- and trans-isomers, where the N-aryl substituents are on the same or opposite sides of the dimer, respectively. Crystallographic analysis of these derivatives reveals two main packing motifs, a syn- or an anti-arrangement of the acid dimers, stabilized by two centrosymmetric C=O···H-O hydrogen bonds. The stability and preferred geometry of these dimers are sensitive to intramolecular interactions.
Hydrogen bonds are the primary directional forces responsible for the stabilization of crystal structures of chlorobenzoic acids and their salts. The O-H···O interactions in the carboxylic acid dimer are the strongest and most influential.
In the crystal structure of potassium hydrogen bis-m-chlorobenzoate, a very short and potentially symmetrical hydrogen bond is observed between two equivalent chlorobenzoate residues, with an O···H···O distance of 2.437 Å. This strong hydrogen bond connects the benzoate (B1203000) units across a center of symmetry.
Crystal Packing Analysis and Intermolecular Forces in the Solid State
A detailed analysis of the intermolecular interactions in ortho-substituted benzoic acids, including 2-chlorobenzoic acid, can be performed using tools like Hirshfeld surface analysis. This method helps to visualize and quantify the different types of intermolecular contacts.
The chlorine atom in 2-chlorobenzoate can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. While not always the dominant interaction, halogen bonds of the C-Cl···O or C-Cl···π type can play a significant structural role, often acting in concert with hydrogen bonds to direct the crystal packing. For instance, in co-crystals of halogenated benzoic acids with halogenated pyridines, I···O halogen bonds can be a key factor in preventing orientational disorder. The strength of these interactions can be enhanced by the presence of electron-withdrawing groups on the aromatic ring.
Topochemical Solid-State Reactions and Reactivity Control
Topochemical reactions are chemical reactions that occur in the solid state, where the reactivity and the stereochemistry of the product are controlled by the crystal lattice of the reactants. For such a reaction to occur, the reacting molecules must be packed in a specific orientation and proximity. While the surveyed literature does not provide specific examples of topochemical reactions for potassium 2-chlorobenzoate, the principles of crystal engineering can be applied to potentially design such reactive systems. For example, by controlling the packing of molecules containing reactive double bonds, it is possible to facilitate [2+2] photodimerization reactions in the solid state. This control is often achieved by using hydrogen bonds or other directional interactions to pre-organize the reactant molecules in the crystal lattice.
Co-crystallization Strategies for Modulating Solid-State Properties
Co-crystallization is a powerful crystal engineering strategy to modify the physicochemical properties of a solid, such as solubility, stability, and melting point, without altering its covalent structure. This is achieved by combining a target molecule (like 2-chlorobenzoic acid) with a stoichiometric amount of a second, benign molecule (a co-former) in the same crystal lattice.
Several studies have demonstrated the successful co-crystallization of 2-chlorobenzoic acid and its derivatives:
With Structurally Similar Molecules: A 1:1 co-crystal of o-chlorobenzoic acid and o-toluic acid has been formed. In this structure, the chlorine atom and the methyl group are disordered, highlighting their structural similarity. The co-crystal features the same hydrogen-bonded ribbon motif found in the pure compounds but packs differently.
With Other Active Ingredients: 2-chlorobenzoic acid has been used as a co-former with agrochemicals and pharmaceuticals. In complexes with the fungicide cyprodinil, the formation of co-crystals with 2-chlorobenzoic acid resulted in proton transfer from the carboxylic group to the pyrimidine (B1678525) ring of cyprodinil, forming a salt, and increased the melting point and stability of the material. Similarly, co-crystals of the anti-inflammatory drug piroxicam (B610120) with 2-chlorobenzoic acid have been synthesized, resulting in a zwitterionic complex.
With GRAS Compounds: Derivatives like 2-chloro-4-nitrobenzoic acid have been used to form co-crystals and molecular salts with 'Generally Regarded As Safe' (GRAS) compounds, demonstrating a strategy for creating new solid forms of pharmaceutical relevance.
These examples show that co-crystallization, guided by the principles of supramolecular synthons and intermolecular forces, is a versatile and effective strategy for tuning the solid-state properties of materials based on 2-chlorobenzoate.
Advanced Analytical Techniques for Characterization of 2 Chlorobenzoate Species
Spectroscopic Characterization Methods
Spectroscopy is a fundamental tool for elucidating the molecular structure and bonding within potassium 2-chlorobenzoate (B514982). Different regions of the electromagnetic spectrum are utilized to probe various aspects of the molecule's constitution.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of potassium 2-chlorobenzoate is characterized by the absence of the broad O-H stretching band typical of carboxylic acids (around 2500-3300 cm⁻¹) and the appearance of strong absorption bands associated with the carboxylate anion (COO⁻).
The key vibrational modes for potassium 2-chlorobenzoate are the asymmetric and symmetric stretching vibrations of the carboxylate group. The asymmetric stretch (νₐₛ(COO⁻)) typically appears in the region of 1610-1550 cm⁻¹, while the symmetric stretch (νₛ(COO⁻)) is found in the 1440-1360 cm⁻¹ range. The separation between these two absorption bands (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group with the potassium ion.
Other characteristic absorptions include C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (typically in the 1600-1450 cm⁻¹ region), and the C-Cl stretching vibration, which is expected in the fingerprint region. researchgate.netresearchgate.netresearchgate.net The in-plane and out-of-plane C-H bending vibrations also provide a characteristic pattern in the fingerprint region of the spectrum (below 1500 cm⁻¹). libretexts.orgvscht.czlibretexts.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Asymmetric Carboxylate (COO⁻) Stretch | 1610-1550 |
| Aromatic C=C Stretch | 1600-1450 |
| Symmetric Carboxylate (COO⁻) Stretch | 1440-1360 |
| C-Cl Stretch | ~750 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. scilit.comcore.ac.uknih.govbbhegdecollege.com For potassium 2-chlorobenzoate, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of potassium 2-chlorobenzoate in a suitable solvent like D₂O, the aromatic protons typically appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The chemical shifts and coupling patterns of these protons are influenced by the presence of the electron-withdrawing carboxylate and chloro groups. The proton ortho to the carboxylate group is often shifted downfield due to the anisotropic effect of the carbonyl group.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carboxylate carbon (COO⁻) is typically observed in the downfield region of the spectrum, around δ 170-180 ppm. The aromatic carbons show distinct signals in the δ 120-140 ppm range. The carbon atom attached to the chlorine atom (C-Cl) and the carbon atom attached to the carboxylate group (C-COO⁻) can be identified based on their characteristic chemical shifts, which are influenced by the electronegativity and substitution effects of the attached groups. rsc.orgbmrb.ioasianjournalofphysics.comchemicalbook.com
| Nucleus | Typical Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| ¹H | 7.0-8.0 | Aromatic Protons |
| ¹³C | 170-180 | Carboxylate Carbon (COO⁻) |
| ¹³C | 120-140 | Aromatic Carbons |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. nih.govnih.gov It provides a "vibrational fingerprint" of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. u-tokyo.ac.jp For potassium 2-chlorobenzoate, the Raman spectrum would show characteristic bands for the aromatic ring vibrations and the C-Cl bond. asianjournalofphysics.com
The symmetric stretching vibration of the carboxylate group, which may be weak in the IR spectrum, can be a strong band in the Raman spectrum. The aromatic ring breathing modes are also typically strong in the Raman spectrum and provide a characteristic signature for the substituted benzene (B151609) ring. scholaris.caresearchgate.netirdg.orgualberta.ca The C-Cl stretching vibration also gives rise to a distinct Raman signal. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Chromatographic Separation and Detection Techniques (e.g., HPLC-ICP-AES)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of components in a mixture. nih.govsielc.com For the analysis of 2-chlorobenzoate species, reversed-phase HPLC is a common method. welch-us.comnih.govhelixchrom.com In this technique, a non-polar stationary phase is used with a polar mobile phase, allowing for the separation of chlorobenzoic acid isomers based on their differential partitioning between the two phases.
For the specific detection of potassium 2-chlorobenzoate, coupling HPLC with Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) provides a highly sensitive and element-specific detection method. nih.gov After the chromatographic separation of the 2-chlorobenzoate anion, the eluent is introduced into the ICP torch, where the sample is atomized and excited. The potassium ions emit light at characteristic wavelengths, which is then detected by the spectrometer. This hyphenated technique, HPLC-ICP-AES, allows for the quantification of the potassium cation associated with the 2-chlorobenzoate anion, providing a powerful tool for speciation analysis.
Diffraction Techniques for Structural Analysis
Diffraction techniques are used to determine the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. nih.govresearchgate.netgovinfo.gov To perform this analysis, a single crystal of potassium 2-chlorobenzoate is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density map of the molecule.
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline materials. It provides detailed information on the atomic and molecular structure, phase purity, and degree of crystallinity of a sample. When a finely powdered sample of potassium 2-chlorobenzoate is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystalline lattice planes. The resulting diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for that compound.
The primary applications of PXRD in the analysis of potassium 2-chlorobenzoate include:
Phase Identification: The obtained diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is compared against standard patterns in databases like the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD). A match confirms the identity of the crystalline phase.
Crystallinity Assessment: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. Sharp, well-defined peaks suggest a highly crystalline material, whereas broad, diffuse halos indicate the presence of amorphous content.
Lattice Parameter Determination: For a known crystal system, the positions of the diffraction peaks can be used to precisely calculate the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice.
While specific, indexed PXRD patterns for potassium 2-chlorobenzoate are not widely published in readily accessible literature, the technique remains indispensable for confirming the synthesis of the correct crystalline phase and ensuring its purity from other crystalline impurities or polymorphs. For example, studies on related metal-organic structures, such as zinc(II) 2-chlorobenzoate complexes, utilize single-crystal X-ray diffraction—a related technique—to determine precise molecular structures, including bond lengths and angles, and crystal packing. researchgate.net A similar approach could be applied to potassium 2-chlorobenzoate to elucidate its solid-state structure.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. abo.fi Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference material, revealing exothermic and endothermic events. abo.fi
For potassium 2-chlorobenzoate, TGA and DTA provide critical information about its thermal stability, decomposition pathway, and the nature of its decomposition products. Although specific TGA/DTA data for potassium 2-chlorobenzoate is not extensively detailed in the literature, the behavior of other metal 2-chlorobenzoate salts, such as those of scandium(III) and zinc(II), provides a strong basis for predicting its thermal decomposition profile. researchgate.netakjournals.comakjournals.com
The expected thermal decomposition process for anhydrous potassium 2-chlorobenzoate in an air or inert atmosphere would involve:
Initial Stability: The compound is expected to be stable up to a high temperature.
Decomposition of the Anion: At elevated temperatures, the 2-chlorobenzoate anion will begin to decompose. This process is typically accompanied by a significant mass loss in the TGA curve and is often associated with complex exothermic events in the DTA curve, corresponding to the ignition and breakdown of the organic moiety. akjournals.comakjournals.com
Formation of Final Residue: The ultimate decomposition product is expected to be a stable potassium-containing inorganic residue, such as potassium carbonate or potassium oxide, depending on the atmosphere.
The following table illustrates the expected decomposition stages for a metal 2-chlorobenzoate, based on analogous compounds.
| Temperature Range (°C) | Technique | Observed Event | Interpretation |
|---|---|---|---|
| ~25 - 350 | TGA/DTA | No significant mass loss or thermal events | Compound is thermally stable. |
| > 350 - 600 | TGA | Significant, multi-stage mass loss | Decomposition of the 2-chlorobenzoate anion. |
| > 350 - 600 | DTA | Strong exothermic peaks | Ignition and oxidative decomposition of the organic ligand. akjournals.comakjournals.com |
| > 600 | TGA | Stable mass plateau | Formation of a stable inorganic residue (e.g., K₂CO₃, K₂O). |
This table is illustrative of the expected behavior for a metal 2-chlorobenzoate based on published data for related compounds. researchgate.netakjournals.comakjournals.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For an ionic compound like potassium 2-chlorobenzoate, the analysis would typically focus on the 2-chlorobenzoate anion. The molecular weight of the salt can be confirmed by summing the atomic weights of its constituent elements (C₇H₄ClKO₂), which is approximately 194.66 g/mol . nih.govmolport.com
In a typical mass spectrometry experiment using an ionization technique like electrospray ionization (ESI), the 2-chlorobenzoate anion (C₇H₄ClO₂⁻) would be detected. The molecular ion of the corresponding acid, 2-chlorobenzoic acid, is observed at an m/z of approximately 156 (for the ³⁵Cl isotope) and 158 (for the ³⁷Cl isotope), reflecting its molecular weight. nih.gov
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the 2-chlorobenzoate species. The fragmentation provides structural information. Key fragmentation pathways for the 2-chlorobenzoate radical cation ([M]⁺˙) derived from 2-chlorobenzoic acid, which informs the behavior of the anion, include the loss of a hydroxyl radical (•OH) and the loss of carbon monoxide (CO). nih.gov
The table below summarizes the major ions expected in the mass spectrum of 2-chlorobenzoic acid.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Ion Formula | Fragment Lost | Relative Abundance |
|---|---|---|---|---|
| 156 | 158 | [C₇H₅ClO₂]⁺˙ | - | High |
| 139 | 141 | [C₇H₄ClO]⁺ | •OH | Very High (Base Peak) |
| 111 | 113 | [C₆H₄Cl]⁺ | •OH, CO | Moderate |
| 75 | - | [C₆H₃]⁺ | •OH, CO, HCl | Moderate |
Data derived from mass spectral information for 2-chlorobenzoic acid. nih.gov
Electrochemical Methods (e.g., Cyclic Voltammetry, Electroreduction Studies)
Electrochemical methods are used to investigate the redox properties of chemical species. libretexts.org For potassium 2-chlorobenzoate, techniques like cyclic voltammetry (CV) and controlled potential electrolysis (electroreduction) are particularly useful for studying the reactivity of the carbon-chlorine (C-Cl) bond.
Cyclic Voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. iitk.ac.in For the 2-chlorobenzoate anion, CV can be used to determine the reduction potential associated with the cleavage of the C-Cl bond. Based on studies of related chlorobenzoic acids and other halogenated aromatic compounds, the electrochemical reduction of 2-chlorobenzoate is expected to be an irreversible process. scientific.netsioc-journal.cnacs.org The voltammogram would likely show a single cathodic (reduction) peak on the forward scan with no corresponding anodic (oxidation) peak on the reverse scan. This peak corresponds to the transfer of electrons to the molecule, leading to the cleavage of the C-Cl bond.
Electroreduction Studies involve bulk electrolysis at a controlled potential to generate products on a preparative scale. The primary goal of electroreduction studies on 2-chlorobenzoate would be to investigate the products of the dechlorination reaction. The general mechanism involves the addition of electrons to form a radical anion, which then rapidly loses a chloride ion to form a phenyl radical. This radical can then be further reduced and protonated to yield benzoic acid. scientific.netsioc-journal.cn
The principal electrochemical reactions for 2-chlorobenzoate are summarized below.
| Reaction Step | Electrochemical Process |
|---|---|
| Cl-C₆H₄-COO⁻ + e⁻ → [Cl-C₆H₄-COO⁻]•⁻ | Initial one-electron reduction to form a radical anion. |
| [Cl-C₆H₄-COO⁻]•⁻ → •C₆H₄-COO⁻ + Cl⁻ | Rapid cleavage of the C-Cl bond (dechlorination). |
| •C₆H₄-COO⁻ + e⁻ → ⁻C₆H₄-COO⁻ | Further reduction of the aryl radical to an anion. |
| ⁻C₆H₄-COO⁻ + H⁺ → C₆H₅-COO⁻ | Protonation by a proton source in the medium to form the benzoate (B1203000) anion. |
This table outlines the generally accepted mechanism for the reductive dechlorination of chlorobenzoic acids. scientific.netsioc-journal.cn
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a newly synthesized batch of potassium 2-chlorobenzoate, elemental analysis provides a crucial verification of its elemental composition and purity. The experimentally determined percentages of carbon (C), hydrogen (H), and chlorine (Cl) are compared against the theoretical values calculated from the compound's molecular formula, C₇H₄ClKO₂.
The theoretical composition is calculated using the atomic masses of the elements:
Carbon (C): 12.011 u
Hydrogen (H): 1.008 u
Chlorine (Cl): 35.453 u
Potassium (K): 39.098 u
Oxygen (O): 15.999 u
The molecular weight of C₇H₄ClKO₂ is 194.66 g/mol . nih.gov The theoretical elemental percentages are calculated as follows:
| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 43.20% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.07% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.21% |
| Potassium (K) | 39.098 | 1 | 39.098 | 20.09% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 16.44% |
| Total | - | - | 194.658 | 100.00% |
A close agreement between the experimental and theoretical values (typically within ±0.4%) confirms the elemental composition and high purity of the synthesized potassium 2-chlorobenzoate.
Q & A
Q. How can potassium 2-chlorobenzoate be synthesized and purified for laboratory use?
Methodological Answer: Potassium 2-chlorobenzoate can be synthesized via neutralization of 2-chlorobenzoic acid with potassium hydroxide (KOH). Dissolve equimolar amounts of 2-chlorobenzoic acid in ethanol, add aqueous KOH dropwise under stirring, and heat at 60–70°C for 2 hours. Evaporate the solvent, and recrystallize the residue using a water-ethanol mixture. Characterization via FT-IR (to confirm carboxylate formation) and elemental analysis (to verify K⁺ content) is recommended. Analogous methods for sodium salts (e.g., sodium 2-chlorobenzoate synthesis) can guide procedural adjustments .
Q. What gravimetric methods are suitable for quantifying potassium content in potassium 2-chlorobenzoate?
Methodological Answer: Potassium can be quantified using perchlorate precipitation. Dissolve the compound in dilute HCl, add excess perchloric acid, and precipitate KClO₄ in cold ethanol. Filter the precipitate, dry at 110°C, and weigh. Calculations follow:
This method, adapted from Kreider’s work, ensures accuracy for alkali metal quantification .
Advanced Research Questions
Q. How can microbial degradation pathways for 2-chlorobenzoate be experimentally validated in environmental samples?
Methodological Answer: Design enrichment cultures using 2-chlorobenzoate as the sole carbon source. Monitor degradation via HPLC or GC-MS for metabolite identification (e.g., catechol intermediates). Metagenomic sequencing can identify key enzymes (e.g., EC 1.14.12.24, 2-chlorobenzoate 1,2-dioxygenase) in microbial communities. Validate enzyme activity via SDS-PAGE and LC-MS/MS of protein extracts .
Q. What experimental approaches elucidate substrate specificity of 2-chlorobenzoate-degrading enzymes?
Methodological Answer: Compare enzyme kinetics using substrates like 2-fluoro-, 2-bromo-, and 2-iodobenzoate. Use UV-Vis spectroscopy to monitor oxygen consumption or NADH oxidation rates. Structural studies (e.g., X-ray crystallography) can identify active-site residues influencing substrate preference. Burkholderia cepacia’s enzyme shows a preference order: 2-F > 2-Cl > 2-Br > 2-I .
Table 1: Substrate specificity of 2-halobenzoate 1,2-dioxygenase
| Substrate | Relative Activity (%) | Reference |
|---|---|---|
| 2-Fluorobenzoate | 100 | |
| 2-Chlorobenzoate | 85 | |
| 2-Bromobenzoate | 60 |
Q. How can metagenome-guided approaches resolve contradictions in 2-chlorobenzoate degradation pathways across microbial communities?
Methodological Answer: Use graph-centric metagenomic analysis (e.g., PathVisio) to map degradation pathways (e.g., MetaCyc pathways PWY-6221 and P183-PWY). Prioritize enzymes with MS/MS-supported peptide evidence (e.g., EC 1.13.11.2, catechol 1,2-dioxygenase). Compare gene abundance (e.g., via qPCR) between microcosms to assess environmental influences on pathway dominance .
Q. What strategies optimize experimental design for studying 2-chlorobenzoate toxicity in mixed microbial consortia?
Methodological Answer: Conduct dose-response assays with varying 2-chlorobenzoate concentrations (0.1–10 mM). Use fluorescence in situ hybridization (FISH) to track specific degraders (e.g., Desulfomonile spp.). Pair RNA-seq with metabolite profiling to link gene expression to degradation efficiency. Note that substrate utilization may vary between pure cultures and consortia due to syntrophic interactions .
Methodological Notes
- Synthesis Validation: Confirm potassium 2-chlorobenzoate purity via melting point (compare to sodium salt: ~207–209°C ) and NMR (δ ~7.3–8.1 ppm for aromatic protons).
- Degradation Studies: Include abiotic controls to distinguish microbial activity from chemical hydrolysis.
- Data Analysis: Use tools like BRENDA or KEGG for enzyme annotation and pathway cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
